molecular formula C11H12N4OS2 B7049385 4-(Thiadiazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one

4-(Thiadiazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one

Cat. No.: B7049385
M. Wt: 280.4 g/mol
InChI Key: QRQJPKBKKYLSQZ-UHFFFAOYSA-N
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Description

4-(Thiadiazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one is a heterocyclic compound that contains both thiadiazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiadiazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one typically involves the reaction of thiadiazole derivatives with thiophene-containing compounds. One common method includes the reaction of 1,3,4-thiadiazole derivatives with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Thiadiazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Thiadiazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one involves its interaction with various molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and proteins .

Properties

IUPAC Name

4-(thiadiazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c16-11-10(9-2-1-5-17-9)15(4-3-12-11)7-8-6-13-14-18-8/h1-2,5-6,10H,3-4,7H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQJPKBKKYLSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CS2)CC3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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